![molecular formula C17H24N2O3 B2659236 benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate CAS No. 1423037-26-6](/img/structure/B2659236.png)
benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nanoparticle Carrier Systems for Fungicides
Carbendazim and tebuconazole, fungicides related to benzyl carbamates, have been incorporated into solid lipid nanoparticles and polymeric nanocapsules. These carrier systems offer improved delivery to the site of action, enhanced stability, reduced environmental and human toxicity, and altered release profiles, showcasing a novel approach to plant disease management. This research underscores the potential of nanotechnology in agriculture, specifically for the controlled release and targeted delivery of fungicides to combat plant diseases more efficiently (E. Campos et al., 2015).
Mechanochemical Synthesis of Carbamates
The eco-friendly acylation agent, 1,1′-Carbonyldiimidazole (CDI), has been utilized for the mechanochemical preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate. This method presents a sustainable alternative for carbamate synthesis, enhancing reactivity under mild conditions and avoiding the need for activation typically required in solution synthesis. It highlights the application of mechanochemistry in developing more environmentally benign synthetic routes for carbamate production (Marialucia Lanzillotto et al., 2015).
Antitumor Activity
A specific benzimidazole carbamate derivative demonstrated activity against various tumors, indicating its potential as a new antitumor agent. The effectiveness of this compound, coupled with its low toxicity, positions it as a promising candidate for clinical applications in cancer treatment. This research opens avenues for the development of new anticancer drugs based on carbamate chemistry (G. Atassi & H. Tagnon, 1975).
Heterogeneous Catalysis for Carbamate Synthesis
A study on CeO2 as a heterogeneous catalyst for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols showcased the catalyst's efficiency. This method yielded high selectivity and conversion rates, highlighting a greener approach to carbamate synthesis by utilizing CO2, a greenhouse gas, as a raw material. The catalyst's reusability further underscores the sustainable aspect of this methodology (Masayoshi Honda et al., 2011).
Isoindolinone Formation via Bischler-Napieralski-Type Cyclization
Isopropyl carbamates, derived from benzylamines, have been converted to isoindolinones using a Bischler-Napieralski-type cyclization. This process demonstrates a novel synthetic route for isoindolinones, a class of compounds with potential pharmaceutical applications. The smooth conversion facilitated by this method provides a new toolkit for the synthesis of complex nitrogen-containing heterocycles (Satoshi Adachi et al., 2014).
Propiedades
IUPAC Name |
benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTATPNXUUJVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2659155.png)


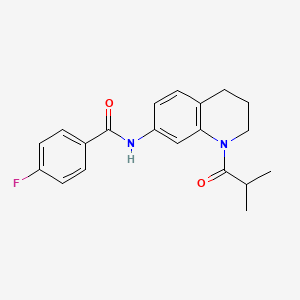
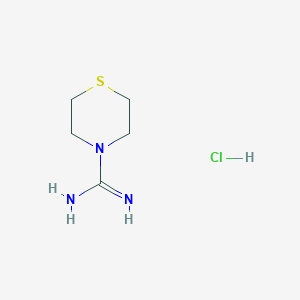


![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2659165.png)

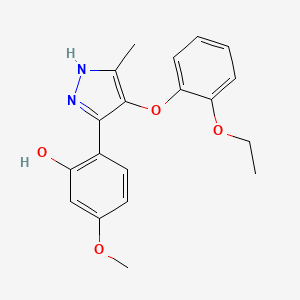
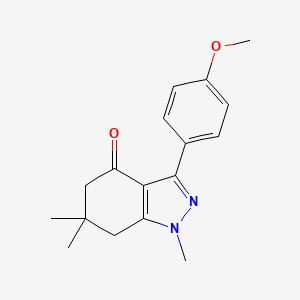
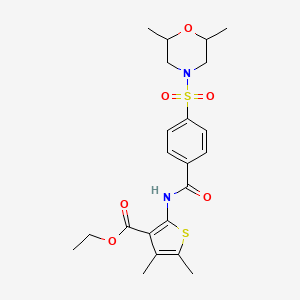
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)